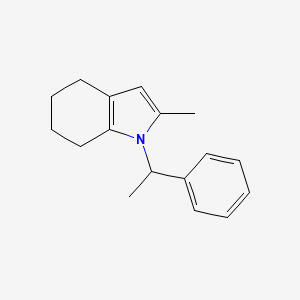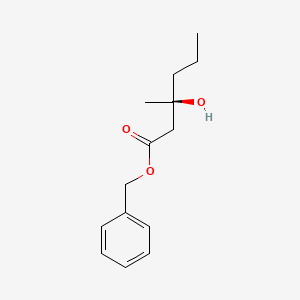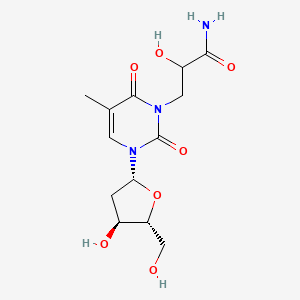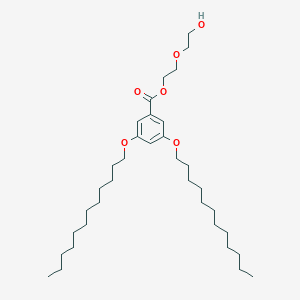
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylindole with 1-phenylethylamine in the presence of a catalyst such as palladium on carbon can yield the desired compound. The reaction conditions typically involve heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylindole: Lacks the phenylethyl substituent but shares the indole core structure.
1-Phenylethylamine: Contains the phenylethyl group but lacks the indole core.
Tetrahydroindole: Similar core structure but without the methyl and phenylethyl substituents.
Uniqueness
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole is unique due to the combination of its tetrahydroindole core with both a methyl group and a phenylethyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
827019-55-6 |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
2-methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C17H21N/c1-13-12-16-10-6-7-11-17(16)18(13)14(2)15-8-4-3-5-9-15/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
FZUXCNKEJXFQHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1C(C)C3=CC=CC=C3)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)

![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)



![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)

